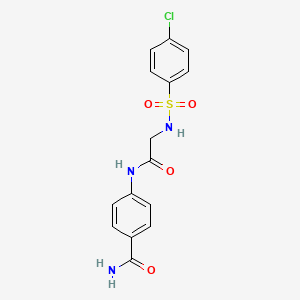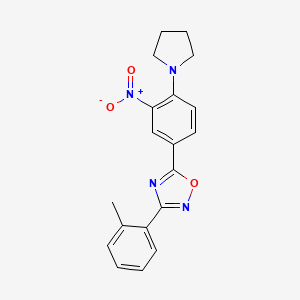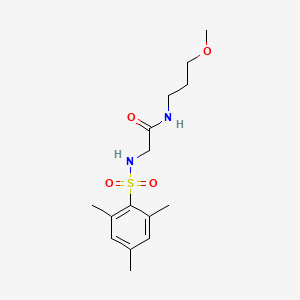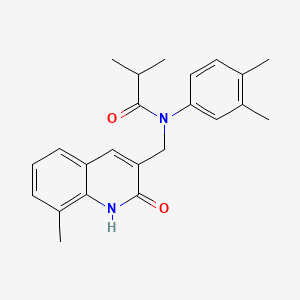
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide, also known as DMPI, is a chemical compound that has been studied for its potential applications in various scientific research fields. DMPI is a small molecule that belongs to the class of amides and contains a quinoline moiety. The unique chemical structure of DMPI makes it an interesting compound for further investigation.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide is not fully understood. It has been reported to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and inhibit bacterial and fungal growth.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide in lab experiments is its ability to inhibit the growth of cancer cells and protect neurons from oxidative stress and inflammation. This compound also has potent antimicrobial activity, which makes it a potential candidate for the development of new antibiotics.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore its antimicrobial activity and potential as a new antibiotic. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has been reported in the scientific literature. One of the methods involves the reaction between 3,4-dimethylaniline and 2-hydroxy-8-methylquinoline in the presence of isobutyryl chloride and triethylamine. The resulting product is this compound, which can be purified by column chromatography.
科学的研究の応用
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity.
In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
In neuroprotection, this compound has been studied for its ability to protect neurons from oxidative stress and inflammation. It has been reported to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines.
In antimicrobial activity, this compound has been shown to have potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to have antifungal activity against Candida albicans.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14(2)23(27)25(20-10-9-15(3)17(5)11-20)13-19-12-18-8-6-7-16(4)21(18)24-22(19)26/h6-12,14H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLVCKSRTGIXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)
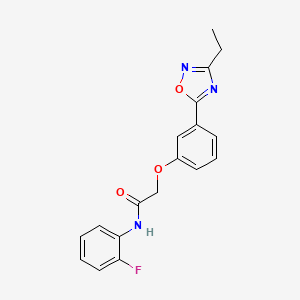
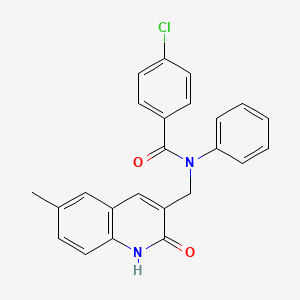
![4-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7704195.png)
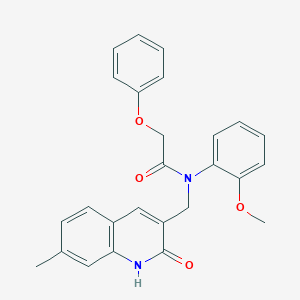
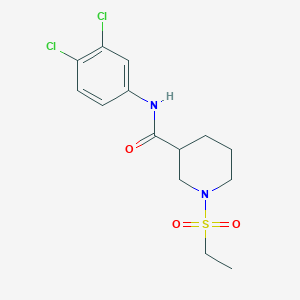
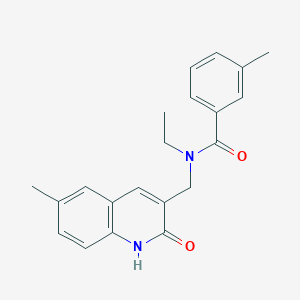


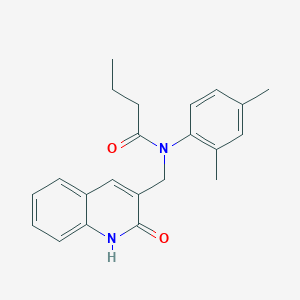
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)
